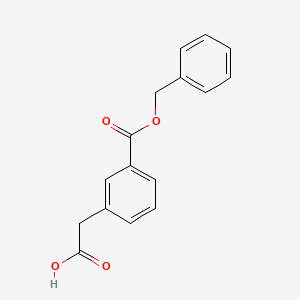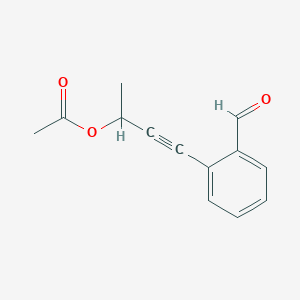
4-(2-Formylphenyl)but-3-yn-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Formylphenyl)but-3-yn-2-yl acetate is an organic compound with the molecular formula C12H10O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a butynyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formylphenyl)but-3-yn-2-yl acetate can be achieved through a multi-step process involving the following key steps:
Formation of 2-Formylphenylacetylene: This can be synthesized by the Sonogashira coupling reaction between 2-iodobenzaldehyde and ethynyltrimethylsilane, followed by desilylation.
Alkylation: The resulting 2-formylphenylacetylene is then subjected to alkylation with 2-bromo-1-acetoxypropane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Formylphenyl)but-3-yn-2-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(2-Carboxyphenyl)but-3-yn-2-yl acetate.
Reduction: 4-(2-Hydroxymethylphenyl)but-3-yn-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Formylphenyl)but-3-yn-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)but-3-yn-2-yl acetate involves its interaction with various molecular targets depending on the context of its use. For example, in oxidation reactions, the formyl group undergoes electron transfer processes leading to the formation of a carboxylic acid. In biological systems, it may interact with enzymes that catalyze reactions involving formyl groups.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl acetate: Similar structure but lacks the butynyl moiety.
4-(2-Formylphenyl)but-3-yn-2-ol: Similar structure but with a hydroxyl group instead of an acetate group.
Uniqueness
4-(2-Formylphenyl)but-3-yn-2-yl acetate is unique due to the presence of both a formyl group and a butynyl acetate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-(2-formylphenyl)but-3-yn-2-yl acetate |
InChI |
InChI=1S/C13H12O3/c1-10(16-11(2)15)7-8-12-5-3-4-6-13(12)9-14/h3-6,9-10H,1-2H3 |
InChI Key |
ACKPEHWBUVOWML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)
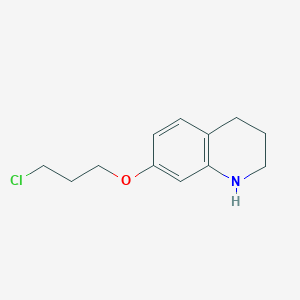
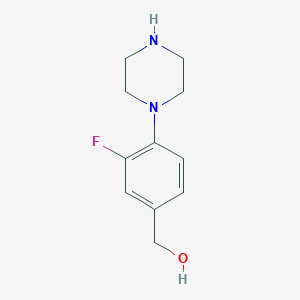
![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
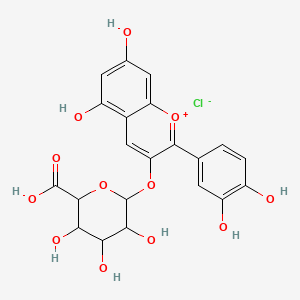
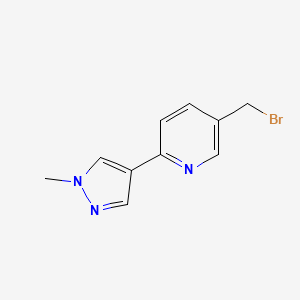
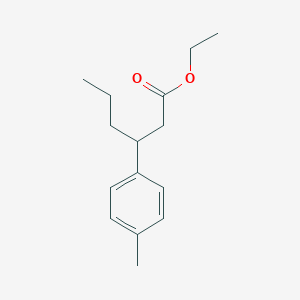
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
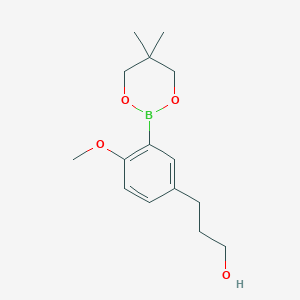
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
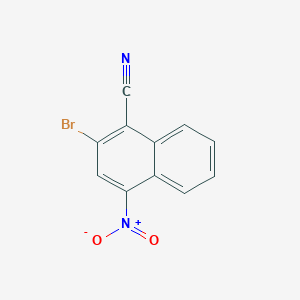
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
